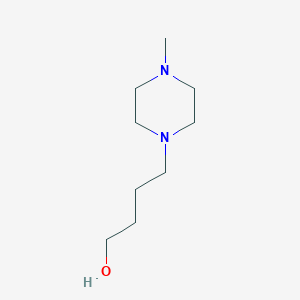4-(4-Methylpiperazin-1-yl)butan-1-ol
CAS No.: 56323-03-6
Cat. No.: VC1992804
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56323-03-6 |
|---|---|
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)butan-1-ol |
| Standard InChI | InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3 |
| Standard InChI Key | GSFOUKVQYFLTRA-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCCCO |
| Canonical SMILES | CN1CCN(CC1)CCCCO |
Introduction
Physical and Chemical Properties
4-(4-Methylpiperazin-1-yl)butan-1-ol exhibits specific physicochemical properties that influence its behavior in various research applications. The following table summarizes the key physical and chemical properties of this compound:
The compound's relatively low molecular weight and the presence of both hydrophilic (hydroxyl group) and lipophilic (piperazine ring) moieties contribute to its moderate water solubility and solubility in organic solvents, making it versatile for various reaction conditions.
Structural Characteristics
Molecular Structure
4-(4-Methylpiperazin-1-yl)butan-1-ol features a 4-methylpiperazine ring connected to a butanol chain. The structure includes:
-
A six-membered piperazine heterocycle containing two nitrogen atoms
-
A methyl substituent on one of the nitrogen atoms (position 4 of the piperazine)
-
A four-carbon chain (butyl) connecting the other nitrogen (position 1) to a terminal hydroxyl group
This structural arrangement is represented by the following identifiers:
-
IUPAC Name: 4-(4-methylpiperazin-1-yl)butan-1-ol
-
InChI: InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3
Functional Groups and Reactivity
The compound contains two key functional groups that define its chemical reactivity:
-
Terminal hydroxyl group (-OH): Provides sites for oxidation reactions, esterification, and other transformations typical of primary alcohols.
-
Piperazine ring with N-methyl substitution: The tertiary amine functionality enables nucleophilic reactions, alkylation, and coordination with metal ions.
These functional groups allow the compound to participate in various organic reactions, making it valuable as a building block for more complex molecules.
| Hazard Code | Description | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
These hazard classifications indicate that the compound requires careful handling with appropriate protective measures .
Research Applications
Pharmaceutical Intermediates
4-(4-Methylpiperazin-1-yl)butan-1-ol serves as a valuable intermediate in pharmaceutical synthesis due to its structural features. The presence of both a piperazine ring and a hydroxyl group makes it particularly useful for:
-
Development of CNS-active compounds, as piperazine-containing structures frequently demonstrate activity at various neurotransmitter receptors
-
Synthesis of compounds with improved pharmacokinetic properties, as the hydroxyl group provides a site for further modification to optimize solubility and bioavailability
-
Creation of linkers in complex drug molecules where the four-carbon chain offers an optimal spacing between pharmacophores
Chemical Research
In chemical research, the compound finds applications as:
-
A building block for more complex molecular architectures
-
A model compound for studying reaction mechanisms involving both piperazine and alcohol functionalities
-
A precursor for specialty chemicals in material science applications
Related Compounds and Structural Analogs
Piperazine Derivatives
Several structurally related compounds provide context for understanding the properties and applications of 4-(4-Methylpiperazin-1-yl)butan-1-ol:
-
1-(Piperazin-1-yl)butan-2-ol (CAS: 14135-69-4): A structural isomer with the hydroxyl group at the 2-position of the butyl chain. This compound exhibits antimicrobial activity and serves as an intermediate in medicinal chemistry for synthesizing ligands targeting neurotransmitter receptors.
-
Di(4-methylpiperazin-1-yl)methanone: A related compound containing two 4-methylpiperazine units connected by a carbonyl group, synthesized through reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine .
-
4-(4-Methylpiperazin-1-yl)aniline: A piperazine derivative with an aniline group instead of the butanol chain, used in pharmaceutical synthesis .
Other Related Structures
-
4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol: A related compound with an additional amino group at the 4-position, demonstrating similar hazard profiles .
-
4-Amino-1-(piperidin-1-YL)butan-1-one: A structural analog containing a piperidine ring instead of piperazine and a ketone instead of an alcohol functional group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume